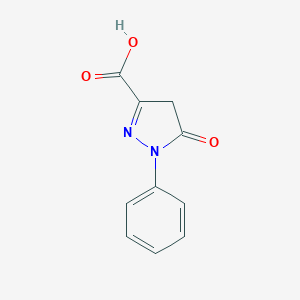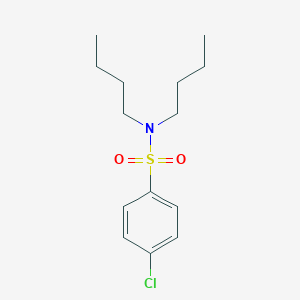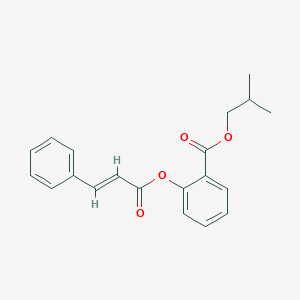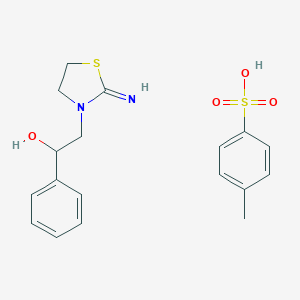
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, also known as HTS, is a chemical compound that has been widely studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurodegenerative diseases. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate in lab experiments is its ability to modulate multiple signaling pathways in the body, making it a versatile tool for studying various diseases. However, one of the limitations of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate. One area of focus is the development of new synthetic methods for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, which could improve its efficiency and reduce its toxicity. Another area of focus is the development of new therapeutic applications for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate and its potential side effects, which could inform the development of safer and more effective therapies.
Métodos De Síntesis
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate can be synthesized through a series of chemical reactions involving thiazolidine, toluene-p-sulfonyl chloride, and phenylethylamine. The synthesis process involves a nucleophilic substitution reaction, followed by a cyclization reaction, resulting in the formation of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
18126-02-8 |
|---|---|
Nombre del producto |
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate |
Fórmula molecular |
C18H22N2O4S2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12,14H,6-8H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
MCTPEMSIZLTTCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
Otros números CAS |
18126-02-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



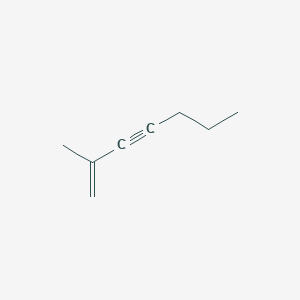
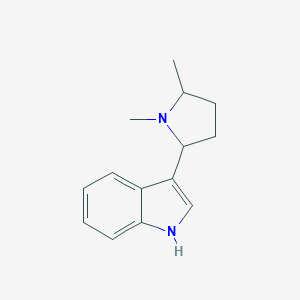
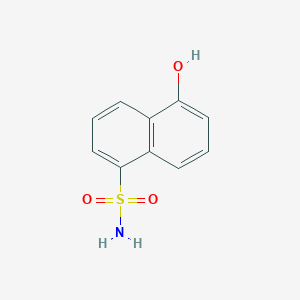
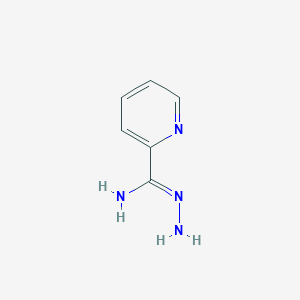
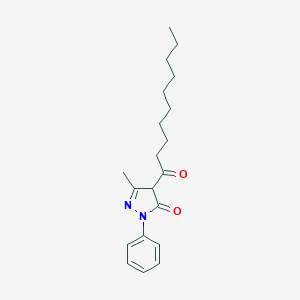
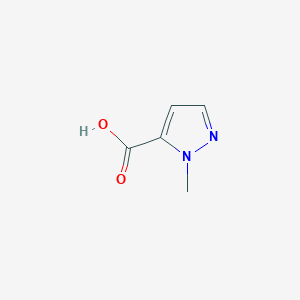
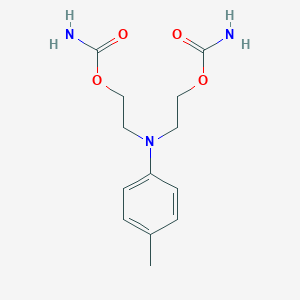

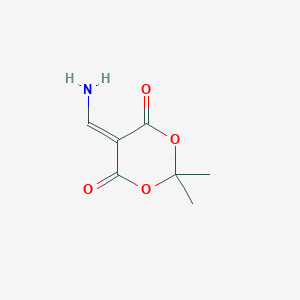
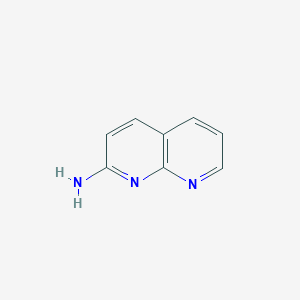
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
